1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Biological Activity
1-(3,5-Dimethylisoxazole-4-carbonyl)pyrrolidine-3-carboxylic acid (CAS Number: 1283525-15-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and case studies related to this compound, drawing from various scientific sources.
- Molecular Formula : C₁₁H₁₄N₂O₄
- Molecular Weight : 238.24 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a carboxylic acid and an isoxazole moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from similar structures have been tested against A549 human lung adenocarcinoma cells. The results indicated a structure-dependent anticancer activity:
Compound | Viability (%) | Remarks |
---|---|---|
Starting Compound | 78–86% | Weak anticancer activity |
Compound with 4-Chlorophenyl | 64% | Enhanced activity |
Compound with 4-Bromophenyl | 61% | Enhanced activity |
Compound with 4-Dimethylamino Phenyl | Significantly lower viability | Most potent activity |
The incorporation of specific substituents on the phenyl ring significantly affected the anticancer efficacy. Notably, compounds with hydrazone modifications exhibited improved activity compared to their hydrazide counterparts .
Antimicrobial Activity
In addition to anticancer properties, research has also focused on the antimicrobial effects of this class of compounds. They were screened against multidrug-resistant pathogens such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The findings suggested that certain derivatives demonstrated promising antimicrobial activity, although specific data for this compound itself remains limited .
Case Studies
A notable case study examined the synthesis and biological characterization of various isoxazole derivatives, including those similar to this compound. The study utilized an MTT assay to evaluate cytotoxicity and viability in both cancerous and non-cancerous cell lines. Results indicated that while some derivatives were effective against cancer cells, they also exhibited cytotoxicity towards non-cancerous cells, highlighting the need for further optimization to enhance selectivity .
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6-9(7(2)17-12-6)10(14)13-4-3-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASOVEPFSUUGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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